molecular formula C19H34NO22P5 B15199161 5-O-[6-(Benzoylamino)hexyl]-D-myo-inositol-1,2,3,4,6-pentakisphosphate

5-O-[6-(Benzoylamino)hexyl]-D-myo-inositol-1,2,3,4,6-pentakisphosphate

Cat. No.: B15199161
M. Wt: 783.3 g/mol
InChI Key: IXYNNGQAIOJOOH-TYRIJTPFSA-N
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Description

5-O-[6-(Benzoylamino)hexyl]-D-myo-inositol-1,2,3,4,6-pentakisphosphate (hereafter referred to by its full systematic name) is a synthetic chromophoric substrate analog of myo-inositol hexakisphosphate (InsP6 or phytic acid). Developed for phytase activity assays, this compound permits direct measurement of phosphate ester bond cleavage via reversed-phase high-performance liquid chromatography with ultraviolet detection (RP-HPLC/UV). Its structure includes a benzoylaminohexyl tether at the 5-O position, enabling UV detection (λmax = 226 nm) and differentiation of intermediate phosphorylated species during enzymatic degradation .

Properties

Molecular Formula

C19H34NO22P5

Molecular Weight

783.3 g/mol

IUPAC Name

[(1R,2S,4R,5S)-3-(6-benzamidohexoxy)-2,4,5,6-tetraphosphonooxycyclohexyl] dihydrogen phosphate

InChI

InChI=1S/C19H34NO22P5/c21-19(12-8-4-3-5-9-12)20-10-6-1-2-7-11-37-13-14(38-43(22,23)24)16(40-45(28,29)30)18(42-47(34,35)36)17(41-46(31,32)33)15(13)39-44(25,26)27/h3-5,8-9,13-18H,1-2,6-7,10-11H2,(H,20,21)(H2,22,23,24)(H2,25,26,27)(H2,28,29,30)(H2,31,32,33)(H2,34,35,36)/t13?,14-,15+,16+,17-,18?

InChI Key

IXYNNGQAIOJOOH-TYRIJTPFSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)NCCCCCCOC2[C@@H]([C@H](C([C@H]([C@@H]2OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCCCCCOC2C(C(C(C(C2OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-O-[6-(Benzoylamino)hexyl]-D-myo-inositol-1,2,3,4,6-pentakisphosphate involves multiple steps, starting with the preparation of the myo-inositol core. The benzoylaminohexyl group is then introduced through a series of reactions, including protection and deprotection steps to ensure the selective functionalization of the inositol ring. The final product is obtained through phosphorylation reactions, which introduce the pentakisphosphate groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. These facilities ensure high purity and quality of the final product, adhering to stringent regulatory standards. The production process includes the use of cleanroom environments and specialized equipment to handle the complex synthesis and purification steps.

Chemical Reactions Analysis

Types of Reactions

5-O-[6-(Benzoylamino)hexyl]-D-myo-inositol-1,2,3,4,6-pentakisphosphate undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the inositol ring.

    Reduction: Used to reduce any oxidized intermediates back to their original state.

    Substitution: Functional groups on the inositol ring can be substituted with other groups to create derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various phosphorylating agents for introducing phosphate groups. The reactions are typically carried out under controlled temperatures and pH to ensure high yield and purity of the final product.

Major Products Formed

The major products formed from these reactions include various phosphorylated derivatives of the inositol ring, each with unique biological activities and potential therapeutic applications.

Scientific Research Applications

5-O-[6-(Benzoylamino)hexyl]-D-myo-inositol-1,2,3,4,6-pentakisphosphate has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing complex molecules and studying phosphorylation reactions.

    Biology: Investigated for its role in cellular signaling pathways and its effects on cell growth and metabolism.

    Medicine: Explored as a potential therapeutic agent for cancer and diabetes due to its ability to inhibit cancer cell growth and regulate glucose metabolism.

    Industry: Utilized in the development of new drugs and therapeutic agents, particularly in the field of oncology.

Mechanism of Action

The compound exerts its effects by inhibiting the ROCK signaling pathways, which are implicated in cancer cell migration and invasion. By blocking these pathways, 5-O-[6-(Benzoylamino)hexyl]-D-myo-inositol-1,2,3,4,6-pentakisphosphate prevents the spread of cancer cells and induces apoptosis (programmed cell death). Additionally, it regulates glucose metabolism by modulating insulin signaling pathways, making it a potential candidate for diabetes treatment.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Functional Comparison of Key Inositol Polyphosphates

Compound Name Structural Features Key Functional Role Biological/Experimental Relevance References
5-O-[6-(Benzoylamino)hexyl]-D-myo-inositol-1,2,3,4,6-pentakisphosphate Benzoylaminohexyl tether at 5-O position; pentakisphosphate backbone Synthetic substrate for phytase activity assays Used to measure soil and microbial phytase activity; distinguishes regio-isomeric intermediates via RP-HPLC/UV
5-Diphosphoinositol-1,2,3,4,6-pentakisphosphate (5PP-InsP5) Pyrophosphate group at 5-O position; pentakisphosphate backbone Signaling molecule regulating ATP sensing, glycolysis, and DNA repair Most abundant inositol pyrophosphate (>90% intracellular); synthesized by IP6K1/IP6K2
Inositol 1,3,4,5,6-pentakisphosphate Phosphate groups at 1,3,4,5,6 positions Antagonist of inositol triphosphate (IP3) receptors Competes with IP3 for receptor binding; modulates calcium signaling
1,5-Bisdiphosphoinositol-2,3,4,6-tetrakisphosphate (InsP8) Two pyrophosphate groups at 1- and 5-O positions High-energy signaling molecule Synthesized from 5PP-InsP5; regulates vesicular trafficking and apoptosis

Functional Analogues

  • Phytase Substrate Analogues: Unlike natural InsP6, the benzoylaminohexyl derivative is engineered for UV-based detection, avoiding the need for radioactive labeling. This contrasts with non-chromophoric analogs like InsP6, which require indirect phosphate quantification .
  • Signaling Molecules: 5PP-InsP5 and InsP8 are endogenous regulators of energy metabolism and stress responses, whereas this compound lacks intrinsic signaling activity. The former are synthesized by IP6 kinases (IP6Ks) and degraded by pyrophosphatases like Oca5 in yeast .

Biological Activity

5-O-[6-(Benzoylamino)hexyl]-D-myo-inositol-1,2,3,4,6-pentakisphosphate (commonly referred to as TInsP5) is a synthetic analog of phytic acid that has garnered attention for its potential biological activities, particularly in the context of enzyme interactions and cellular signaling pathways. This article explores its biological activity through various studies and findings.

TInsP5 is characterized by its unique structure which allows it to act as a substrate for phytase enzymes. Its chemical formula is C₁₄H₁₉N₂O₁₈P₅, and it features a benzoylamino group that enhances its solubility and reactivity compared to natural inositol phosphates.

Biological Activity

1. Phytase Activity Measurement
One of the primary applications of TInsP5 is in the measurement of phytase activity. Researchers have developed methods utilizing TInsP5 as a chromophoric substrate to directly quantify the cleavage of phosphate ester bonds by phytases. This allows for high-performance liquid chromatography (HPLC) detection of dephosphorylated products, facilitating studies on soil enzyme activity and phosphorus cycling in ecosystems .

2. Enzymatic Reactions
TInsP5 has been shown to undergo dephosphorylation by various phytases. In a study involving soil samples, the activity of phytase was measured using TInsP5 as a probe. The results indicated that the probe's stability and reactivity varied with pH levels and organic matter content in the soil . This highlights the compound's utility in environmental biology for assessing nutrient availability.

3. Cellular Signaling
In cellular contexts, inositol phosphates play critical roles in signaling pathways. TInsP5 is involved in various intracellular processes including calcium signaling and protein kinase activation. Studies have demonstrated that myo-inositol phosphates can influence cell proliferation and apoptosis through their interaction with specific receptors .

Case Studies

Case Study 1: Soil Phytase Activity
A study conducted in Clymer Forest utilized TInsP5 to assess phytase activity across different soil types. The researchers found significant variations in enzyme activity based on soil composition and pH levels, underscoring the importance of TInsP5 as a reliable substrate for measuring phytase activity in ecological studies .

Case Study 2: Enzyme Kinetics
In another investigation, kinetic parameters for the dephosphorylation of TInsP5 by various phytases were established. The study reported Michaelis-Menten constants (Km) indicating the affinity of different enzymes for TInsP5, which aids in understanding enzyme efficiency and substrate specificity .

Comparative Analysis

The following table summarizes key properties and findings related to TInsP5 compared to other inositol phosphates:

Property/ActivityTInsP5Other Inositol Phosphates
Chemical Structure 5-O-[6-(Benzoylamino)hexyl]Varies (e.g., Ins(1,2,3,4,5)P5)
Phytase Substrate YesYes
Measurement Method HPLC with UV detectionVaries
Cell Signaling Role YesYes
Environmental Impact High (measures soil PA)Variable

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-O-[6-(Benzoylamino)hexyl]-D-myo-inositol-1,2,3,4,6-pentakisphosphate, and what key intermediates are involved?

  • Methodology : Synthesis typically involves sequential phosphorylation and regioselective protection/deprotection steps. For example, intermediates like benzyl-protected inositol derivatives (e.g., DL-5-O-Benzyl-1,4,6-tri-O-p-methoxybenzyl-myo-inositol) are phosphorylated using benzyl methyl N,N-diisopropylphosphoramidite, followed by deprotection with LiCN or hydrogenolysis ( ). The hexyl-benzoylamino side chain is introduced via alkylation or coupling reactions, requiring anhydrous conditions and catalysts like tetrazole for phosphitylation ( ).
  • Key Tools : NMR for tracking regioselectivity, ion-exchange chromatography (Q-Sepharose) for purification, and elemental analysis for stoichiometric validation ( ).

Q. How is the structural integrity of this compound verified post-synthesis?

  • Methodology :

  • Spectroscopy : ¹H/³¹P NMR identifies phosphorylation patterns and benzoylaminohexyl attachment. For example, axial vs. equatorial proton coupling in scyllo/myo-inositol isomers can distinguish stereochemistry ( ).
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and phosphate group count.
  • Elemental Analysis : Validates empirical formulas (e.g., C₆H₃₅P₅O₂₁N₆ for ammonium salts) with <1% deviation ( ).
    • Data Example :
ParameterCalculated (%)Observed (%)
Carbon (C)10.610.3
Hydrogen (H)5.25.4
Nitrogen (N)12.312.4
(Source: )

Advanced Research Questions

Q. What experimental challenges arise in achieving regioselective phosphorylation of the inositol core, and how are they addressed?

  • Challenges : Competing reactivity of hydroxyl groups, steric hindrance from bulky substituents (e.g., benzoylaminohexyl), and isomer formation during coupling.
  • Solutions :

  • Use of orthoester protection (e.g., trimethyl orthobenzoate) to block specific hydroxyls ( ).
  • Symmetrical bis-disiloxane derivatives simplify phosphorylation at symmetric positions ().
  • Enzymatic assays (e.g., phytase specificity tests) validate regiochemical outcomes ( ).

Q. How do conflicting data on metal ion binding (e.g., Fe³⁺ vs. Mg²⁺) impact interpretations of this compound’s biological activity?

  • Analysis : Ins(1,3,4,5,6)P₅ binds Fe³⁺ via the 1,2,3-trisphosphate group, inhibiting hydroxyl radical formation ( ). However, Mg²⁺ binding at alternate sites may stabilize signaling complexes. Contradictions arise from varying buffer conditions (pH, ionic strength) and competing ligands.
  • Methodology :

  • Potentiometric titrations with standardized HCl/Me₄NOH solutions to determine protonation constants ( ).
  • ITC (Isothermal Titration Calorimetry) quantifies binding affinities under physiological conditions ( ).

Q. What strategies are used to design analogs for structure-activity relationship (SAR) studies?

  • Approaches :

  • Side-chain modulation : Replace benzoylaminohexyl with shorter/linkers (e.g., hydroxyethyl, hydroxybutyl) to assess hydrophobicity effects ( ).
  • Phosphate mimicry : Substitute phosphates with sulfates or borates to probe electrostatic interactions ( ).
    • Validation :
  • In vitro assays : Anti-angiogenic activity screening using endothelial cell migration assays ( ).
  • Computational docking : Predict binding to IP₃ receptors or PH domains ( ).

Q. How can researchers evaluate the compound’s stability under physiological conditions (e.g., serum, lysosomal pH)?

  • Protocol :

Hydrolytic Stability : Incubate in buffers (pH 4.5–7.4) at 37°C; monitor degradation via HPLC ( ).

Enzymatic Resistance : Expose to phosphatases (e.g., phytase); quantify phosphate release using malachite green assays ().

Thermal Analysis : TGA/DSC to assess decomposition thresholds ( ).

Methodological Considerations

Q. What computational models are suitable for predicting interactions between this compound and intracellular targets?

  • Tools :

  • Molecular Dynamics (MD) : Simulate binding to IP₃ receptors using force fields (e.g., CHARMM36) ( ).
  • DFT Calculations : Optimize metal-ion coordination geometries ( ).
    • Validation : Cross-reference with crystallographic data from related inositol phosphates ( ).

Q. How can contradictory results in biological assays (e.g., anti-tumor vs. pro-inflammatory effects) be reconciled?

  • Hypothesis Testing :

  • Dose-dependence : Low doses may inhibit iron-mediated ROS (anti-inflammatory), while high doses disrupt PI3K/Akt signaling (anti-tumor) ( ).
  • Cell-type specificity : Test across cancer vs. immune cell lines ( ).
    • Controls : Use InsP₆ and Ins(1,4,5)P₃ as benchmarks ( ).

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